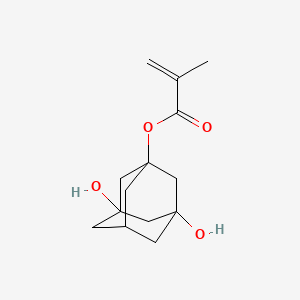
















|
REACTION_CXSMILES
|
[C:1]12([OH:13])[CH2:10][C:5]3([OH:11])[CH2:6][CH:7]([CH2:9][C:3]([OH:12])([CH2:4]3)[CH2:2]1)[CH2:8]2.[C:14](O)(=[O:18])[C:15]([CH3:17])=[CH2:16].S(=O)(=O)(O)O.COC1C=CC(O)=CC=1.O=O.[OH-].[Na+]>C1(C)C=CC=CC=1.O>[C:14]([O:13][C:1]12[CH2:10][C:5]3([OH:11])[CH2:6][CH:7]([CH2:9][C:3]([OH:12])([CH2:4]3)[CH2:2]1)[CH2:8]2)(=[O:18])[C:15]([CH3:17])=[CH2:16] |f:5.6|
|


|
Name
|
|
|
Quantity
|
128.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C12(CC3(CC(CC(C1)C3)(C2)O)O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
361 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a 2 L jacket-equipped separable flask
|
|
Type
|
CUSTOM
|
|
Details
|
provided with a stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
Prepared gas
|
|
Type
|
ADDITION
|
|
Details
|
diluted with nitrogen so as
|
|
Type
|
TEMPERATURE
|
|
Details
|
While the solution was heated
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by the Dean-Stark water separator
|
|
Type
|
CUSTOM
|
|
Details
|
Thus, 3,5-dihydroxy-1-adamantyl methacrylate was synthesized
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained reaction solution
|
|
Type
|
WASH
|
|
Details
|
The resultant organic phase was washed with 500 ml of ion exchange water twice
|
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
|
Type
|
ADDITION
|
|
Details
|
To the ethyl acetate solution, 0.76 g of p-methoxyphenol was added as a polymerization inhibitor
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved completely
|
|
Type
|
FILTRATION
|
|
Details
|
Precise filtration
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
Then, the resultant solution was concentrated by use of an evaporator while the temperature of the solution
|
|
Type
|
CUSTOM
|
|
Details
|
was kept at 40° C., until the weight of the solution
|
|
Type
|
CONCENTRATION
|
|
Details
|
After the concentration
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
|
Type
|
CUSTOM
|
|
Details
|
was performed at a temperature of an ice water bath
|
|
Type
|
CUSTOM
|
|
Details
|
to separate the crystal
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
WASH
|
|
Details
|
The crystal was rinsed with ion exchange water twice
|
|
Type
|
CUSTOM
|
|
Details
|
dried at a reduced pressure at 35° C. for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
During the process from the dehydration esterification reaction
|
|
Type
|
CUSTOM
|
|
Details
|
to the solid-liquid separation
|
|
Type
|
WASH
|
|
Details
|
until the termination of rinsing
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)(C2)O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |